molecular formula C25H20N2O3S B11683860 (5E)-5-(4-methoxybenzylidene)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-(4-methoxybenzylidene)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11683860
M. Wt: 428.5 g/mol
InChI Key: BRWOGHAYGFGHPM-CJLVFECKSA-N
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Description

(4E)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a phenylethylsulfanyl group, and a dihydroimidazol-5-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the dihydroimidazol-5-one core, followed by the introduction of the methoxyphenyl and phenylethylsulfanyl groups through condensation and substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit biological activity that could be harnessed for drug development, particularly in targeting specific molecular pathways involved in diseases.

Industry

In the industrial sector, (4E)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (4E)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through binding to these targets, altering their activity and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    Phenylmethanamine: Another name for benzylamine, highlighting its structural similarity.

    Phenylmethylamine: Yet another synonym for benzylamine, emphasizing the presence of the phenyl and methyl groups.

Uniqueness

(4E)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE is unique due to its combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C25H20N2O3S

Molecular Weight

428.5 g/mol

IUPAC Name

(5E)-5-[(4-methoxyphenyl)methylidene]-2-phenacylsulfanyl-3-phenylimidazol-4-one

InChI

InChI=1S/C25H20N2O3S/c1-30-21-14-12-18(13-15-21)16-22-24(29)27(20-10-6-3-7-11-20)25(26-22)31-17-23(28)19-8-4-2-5-9-19/h2-16H,17H2,1H3/b22-16+

InChI Key

BRWOGHAYGFGHPM-CJLVFECKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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